
(S)-2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol: is an organic compound that belongs to the class of amino alcohols. This compound features a pyridine ring substituted with a chlorine atom at the 2-position and an amino group at the 4-position. The presence of both amino and hydroxyl functional groups makes it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol typically begins with 2-chloropyridine.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.
Industrial Production Methods: In industrial settings, the production of (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, amino alcohols, and carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Pathways: It is used in research to understand various biochemical pathways and their regulation.
Medicine:
Pharmaceuticals: (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol is explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-amino-2-(2-bromopyridin-4-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-amino-2-(2-fluoropyridin-4-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness:
Reactivity: The presence of the chlorine atom in (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol makes it more reactive in substitution reactions compared to its bromine and fluorine analogs.
Biological Activity: The specific interactions of the chlorine-substituted compound with biological targets may differ, leading to unique biological effects and potential therapeutic applications.
Eigenschaften
Molekularformel |
C7H9ClN2O |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-3-5(1-2-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
InChI-Schlüssel |
VZCRYMQOVNCKPS-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CN=C(C=C1[C@@H](CO)N)Cl |
Kanonische SMILES |
C1=CN=C(C=C1C(CO)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


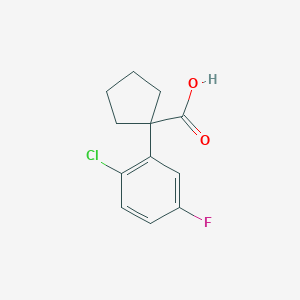
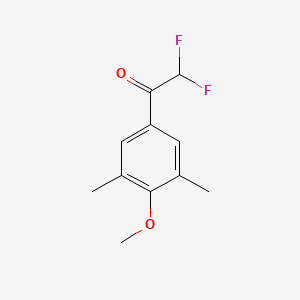
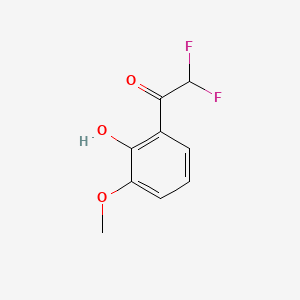
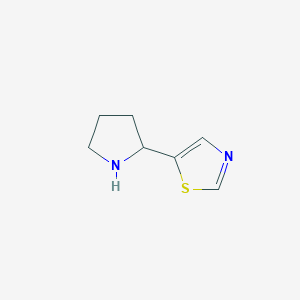




![{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13613229.png)
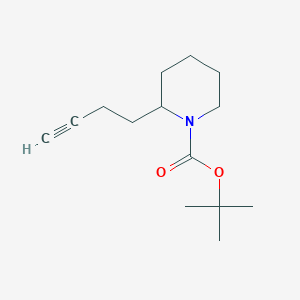
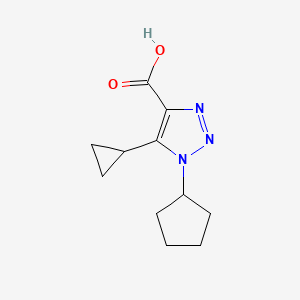


![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)
